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Compound of Interest

Compound Name: 3-Cyclopropylpropan-1-ol

Cat. No.: B1321769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyclopropylpropan-1-ol, a
unique alcohol incorporating a cyclopropyl moiety. This document details its chemical and

physical properties, outlines detailed synthesis protocols, and explores its applications,

particularly within the realm of drug discovery and development. The information is curated for

professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties
The IUPAC name for this compound is 3-cyclopropylpropan-1-ol[1]. It is a primary alcohol

characterized by a propyl chain with a terminal hydroxyl group and a cyclopropyl substituent at

the 3-position. This combination of a flexible alkyl chain and a rigid, strained cyclopropyl ring

imparts distinct steric and electronic properties that are of interest in synthetic and medicinal

chemistry[2].

Table 1: Physicochemical and Computed Properties of 3-Cyclopropylpropan-1-ol
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Property Value Source(s)

IUPAC Name 3-cyclopropylpropan-1-ol [1]

CAS Number 5618-01-9 [1]

Molecular Formula C₆H₁₂O [1]

Molecular Weight 100.16 g/mol [1]

Appearance Clear liquid [2]

Boiling Point 163-164 °C (Predicted)

XLogP3 1.4 [1]

Topological Polar Surface Area 20.2 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 3 [1]

Exact Mass 100.088815002 Da [1]

SMILES C1CC1CCCO [1]

InChI Key
ISBNDFWSSCIEHO-

UHFFFAOYSA-N
[1]

Synthesis of 3-Cyclopropylpropan-1-ol
Several synthetic routes to 3-cyclopropylpropan-1-ol have been described, including the

reduction of corresponding cyclopropyl ketones or aldehydes, and the hydroboration-oxidation

of allylcyclopropane[2]. Below is a detailed experimental protocol for a plausible two-step

synthesis starting from cyclopropanecarboxaldehyde.

Workflow for the Synthesis of 3-Cyclopropylpropan-1-ol
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Step 1: Wittig Reaction

Step 2: Reduction
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(e.g., LiAlH4)

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Cyclopropylpropan-1-ol.

Experimental Protocol: Synthesis via Reduction of 3-Cyclopropylpropanal

This protocol is adapted from standard organic synthesis procedures for aldehyde reduction.

Step 1: Preparation of 3-Cyclopropylpropanal (if not commercially available)

One potential route to the precursor aldehyde is through the Wittig reaction of

cyclopropanecarboxaldehyde with an appropriate phosphonium ylide to extend the carbon

chain, followed by selective reduction.
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Step 2: Reduction of 3-Cyclopropylpropanal to 3-Cyclopropylpropan-1-ol

Materials and Reagents:

3-Cyclopropylpropanal (1.0 eq)

Lithium aluminum hydride (LiAlH₄) (1.1 eq)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Distilled water

10% Sulfuric acid (H₂SO₄)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with

lithium aluminum hydride (1.1 eq) suspended in anhydrous diethyl ether.

The suspension is cooled to 0 °C in an ice bath.

A solution of 3-cyclopropylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise

from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the

temperature below 5 °C.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for an additional 2-3 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is carefully quenched by slowly adding distilled water

dropwise at 0 °C to decompose the excess LiAlH₄. This is followed by the addition of 10%

sulfuric acid until the precipitated aluminum salts dissolve.
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The mixture is transferred to a separatory funnel, and the organic layer is separated. The

aqueous layer is extracted three times with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

The crude product can be purified by fractional distillation to yield pure 3-
cyclopropylpropan-1-ol.

Applications in Drug Development and Research
The cyclopropyl group is a "bioisostere" for various functional groups and is increasingly

incorporated into drug candidates to modulate their physicochemical and pharmacological

properties. The inclusion of a cyclopropyl ring can:

Enhance Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those

in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450

enzymes.

Improve Potency and Selectivity: The rigid structure of the cyclopropyl group can lock a

molecule into a specific conformation that is optimal for binding to a biological target, thereby

increasing potency and selectivity.

Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule,

which is a critical parameter for its absorption, distribution, metabolism, and excretion

(ADME) profile.

While there is limited publicly available information on specific drug candidates containing the

3-cyclopropylpropan-1-ol scaffold, its structural motifs are relevant to medicinal chemistry.

The primary alcohol provides a handle for further functionalization, allowing for its incorporation

into larger, more complex molecules as a building block[2]. The cyclopropyl moiety, separated

from the reactive hydroxyl group by a propyl linker, can probe binding pockets in target proteins

where its unique steric and electronic properties can be advantageous.

Safety and Handling
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GHS Hazard Statements:

H226: Flammable liquid and vapor.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements: Standard laboratory safety precautions should be observed when

handling 3-cyclopropylpropan-1-ol. This includes working in a well-ventilated fume hood,

wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and

a lab coat. It should be stored in a cool, dry place away from ignition sources.

This guide provides a foundational understanding of 3-cyclopropylpropan-1-ol for its

application in research and development. The unique combination of a reactive alcohol and a

metabolically robust cyclopropyl group makes it a valuable synthon for the creation of novel

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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